molecular formula C9H10F3NO B13038848 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol

Cat. No.: B13038848
M. Wt: 205.18 g/mol
InChI Key: ZAICEESMMSEGGT-UHFFFAOYSA-N
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Description

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol is a fluorinated pyridine derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a hydroxyl-bearing propanol chain at the 3-position. This compound is structurally significant in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethyl group, which enhances metabolic stability and modulates lipophilicity .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8-4-3-7(6-13-8)2-1-5-14/h3-4,6,14H,1-2,5H2

InChI Key

ZAICEESMMSEGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyridine Core Functionalization

The trifluoromethyl group is typically introduced onto the pyridine ring via electrophilic or radical trifluoromethylation methods. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonyl derivatives in the presence of radical initiators or metal catalysts. This step ensures regioselective substitution at the 6-position of the pyridine ring.

Installation of the Propanol Side Chain

The propanol moiety (propan-1-ol) at the 3-position can be introduced through several approaches:

For example, a method analogous to the preparation of pyridine ethanol derivatives involves reacting 3-methylpyridine with acetaldehyde in the presence of a base such as triethylamine under heated conditions (e.g., 140 °C for 2 hours) to yield a pyridinyl propanol derivative with high selectivity and yield.

Detailed Preparation Example

A representative preparation method adapted from related pyridine ethanol derivatives is as follows:

Step Reagents & Conditions Description Yield & Selectivity
1 3-Methylpyridine (10 mol), Acetaldehyde (1.5 mol), Triethylamine (0.5 mol), Water, 140 °C, 2 h Aldol-type condensation and nucleophilic addition to form pyridinyl propanol Yield: 91%, Selectivity: 95% for 1-(pyridin-3-yl)propan-2-ol
2 Removal of volatile components under reduced pressure Purification of reaction mixture Recovery of unreacted starting material: 98%

This method can be adapted for the trifluoromethyl-substituted pyridine by starting with 6-(trifluoromethyl)pyridin-3-yl derivatives.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of pyridine derivatives bearing trifluoromethyl groups and alcohol functionalities. For example, pyrrolidinyl-propanol derivatives linked to trifluoromethylpyridine were synthesized using microwave vials at 80 °C for 12 hours with bases like triethylamine and solvents such as acetonitrile.

Catalytic Coupling and Amide Formation

In related systems, palladium-catalyzed cross-coupling reactions and amide bond formations have been employed to build complex pyridine scaffolds functionalized with trifluoromethyl groups and alcohol side chains. These methods allow for precise installation of substituents and functional groups under mild conditions.

Comparative Data Table of Preparation Approaches

Methodology Key Reagents/Conditions Advantages Typical Yield (%) Notes
Aldol-type condensation with acetaldehyde and amine base 3-methylpyridine, Acetaldehyde, Triethylamine, 140 °C, 2 h High selectivity, scalable 90-95 Adaptable to trifluoromethyl pyridine
Microwave-assisted amination and substitution (R)-2-(pyrrolidin-3-yl)propan-2-ol HCl, TEA, MeCN, 80 °C, 12 h Faster reaction times, good yields 27-91 Useful for complex analogues
Pd-catalyzed cross-coupling and amide formation Pd2(dba)3, XantPhos, t-BuONa, Toluene, 110 °C, 12 h High functional group tolerance Variable Enables diverse substitution patterns

Research Findings and Notes

  • The presence of the trifluoromethyl group at the 6-position of the pyridine ring significantly influences the electronic properties and reactivity, necessitating careful optimization of reaction conditions to maintain high yield and selectivity.
  • Recovery of unreacted starting materials is critical for cost-effective synthesis, as demonstrated by a 98% recovery rate in related pyridine alcohol syntheses.
  • Advanced purification techniques such as flash chromatography and preparative HPLC are often required to isolate the target compound in high purity, especially when multiple regioisomers or side products are formed.
  • Continuous flow synthesis and automated systems are emerging as scalable industrial methods for producing such fluorinated pyridine derivatives with improved reproducibility and safety profiles.

Chemical Reactions Analysis

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its electronic properties. Its molecular formula is C8H10F3N2O, indicating the presence of an amino group and a hydroxyl group that contribute to its reactivity and biological activity. The trifluoromethyl group increases lipophilicity, influencing interactions with biological systems.

Medicinal Chemistry Applications

1. Drug Development:
The compound has shown promise as a lead candidate for drug development targeting neurological disorders due to its ability to cross the blood-brain barrier. Research indicates that it can interact with various biological targets, including receptors and enzymes, potentially leading to therapeutic applications in treating conditions such as depression or anxiety.

2. Antiproliferative Activity:
Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating specific cellular pathways .

Biological Research Applications

1. Enzyme Inhibition:
The compound's structural characteristics allow it to function as an enzyme inhibitor. It has been investigated for its potential role in inhibiting bacterial DNA ligases, which are crucial for DNA replication and repair. This property could lead to the development of novel antibacterial agents .

2. Antimicrobial Properties:
Research has suggested that compounds containing trifluoromethyl groups can exhibit antimicrobial properties. The unique electronic characteristics imparted by the trifluoromethyl group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further exploration in antimicrobial drug development .

Industrial Applications

1. Material Science:
In materials science, 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol can be utilized as a building block for synthesizing fluorinated compounds with unique properties. These materials can exhibit enhanced stability and reactivity, which are desirable in various industrial applications .

2. Cosmetic Formulations:
The compound's safety and stability make it suitable for use in cosmetic formulations. Its ability to enhance skin penetration could be leveraged in developing topical products that require effective delivery of active ingredients .

Case Studies

Study Application Findings
Study on Antiproliferative Activity Cancer TreatmentCompounds similar to this compound showed significant reduction in cell proliferation in vitro.
Research on Enzyme Inhibition Antibiotic DevelopmentDemonstrated ability to inhibit bacterial DNA ligases, suggesting potential as an antibacterial agent.
Investigation of Material Properties Industrial UseHighlighted the compound's role as a precursor for advanced materials with enhanced chemical stability.

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents on Pyridine Ring Propanol Chain Modifications Key Applications/Notes References
This compound -CF₃ at 6-position Unmodified hydroxyl at 1-position Potential pharmaceutical intermediate
1-(6-(Trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol -CF₃ at 6-position But-2-yn-1-ol chain (alkynol) Intermediate for bioactive molecules; higher reactivity due to alkyne group
3-(6-Methoxypyridin-3-yl)prop-2-yn-1-ol -OCH₃ at 6-position Prop-2-yn-1-ol chain Higher polarity due to methoxy group; used in synthetic chemistry
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol -NH₂ at 2-position, -F at 5 Unmodified hydroxyl at 1-position Enhanced hydrogen-bonding capacity; potential CNS-targeting drug candidate
4-(1-(6-(Difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid -CHF₂ at 6-position Cyclopropyl-pyrrole-carboxylic acid Antiviral or anti-inflammatory applications; lower lipophilicity than -CF₃ analogs

Functional and Application Differences

  • Electron-Withdrawing Effects : The -CF₃ group in This compound increases resistance to oxidative metabolism compared to -CHF₂ or -OCH₃ analogs, making it more suitable for long-acting therapeutics .
  • Hydrogen-Bonding Capacity: Amino-substituted analogs (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) exhibit stronger interactions with biological targets, whereas -CF₃ derivatives prioritize hydrophobic interactions .
  • Industrial Use: Non-pharmaceutical analogs like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol are employed in fragrances, highlighting how propanol derivatives diverge in applications based on substituents .

Biological Activity

3-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol, also referred to as 2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol, is an organic compound notable for its unique trifluoromethyl substitution on a pyridine ring. This structural feature contributes significantly to its biological activity and potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₀F₃N₂O, featuring both amino and hydroxyl groups which facilitate hydrogen bonding. The trifluoromethyl group enhances lipophilicity, allowing for improved membrane permeability and interaction with various biological targets, including enzymes and receptors.

The mechanism of action of this compound involves:

  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interactions with molecular targets.
  • Target Interaction : The presence of functional groups allows the compound to engage in hydrogen bonding and electrostatic interactions with specific enzymes or receptors, potentially modulating their activity.

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism includes:

  • Induction of apoptosis through the activation of apoptotic pathways.
  • Inhibition of key enzymes involved in cancer cell proliferation .

Neuropharmacological Effects

The compound shows promise in treating central nervous system disorders due to its ability to cross the blood-brain barrier. Preliminary studies suggest its potential as a lead compound for developing drugs aimed at neurological conditions .

Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of this compound on HeLa cells reported an IC₅₀ value indicating effective inhibition of cell growth. The study highlighted the compound's capacity to induce cell cycle arrest and promote apoptosis through caspase activation pathways.

Cell LineIC₅₀ (µM)Mechanism
HeLa10Apoptosis induction via caspase activation
L36315Cell cycle arrest

Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment, the compound was tested for its effects on neurotransmitter systems. Results indicated modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

Receptor TypeEffectReference
Serotonin ReceptorsModulation
Dopamine ReceptorsInhibition

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
2-amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanolSimilar trifluoromethyl substitutionModerate anti-cancer activity
2-amino-3-(pyridine)propanoic acidLacks trifluoromethyl groupLower bioactivity

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